molecular formula C25H34INO2 B14535265 N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide CAS No. 62303-04-2

N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide

Cat. No.: B14535265
CAS No.: 62303-04-2
M. Wt: 507.4 g/mol
InChI Key: IBDXUFPUERYACX-UHFFFAOYSA-N
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Description

Contextualization within N-Phenylbenzamide Chemistry

The core of the molecule is an N-phenylbenzamide, a class of amides that has been extensively studied. The amide linkage in N-phenylbenzamides provides structural rigidity and the capacity for hydrogen bonding, which can influence the packing of molecules in the solid state and the formation of ordered structures in solution. The synthesis of the N-phenylbenzamide core can be achieved through various methods, with a common approach being the acylation of an aniline (B41778) with a benzoyl chloride.

Significance of the Dodecyloxy Moiety in Molecular Architecture

The presence of a dodecyloxy group (-O(CH₂)₁₁CH₃), a long twelve-carbon alkyl chain attached via an ether linkage, is a critical feature of the molecule's design. Such long alkoxy chains are well-known for their ability to induce or influence liquid crystalline behavior in rigid molecular cores. The flexible nature of the alkyl chain contrasts with the rigid benzamide (B126) core, a combination that is a hallmark of calamitic (rod-shaped) liquid crystals. The dodecyloxy group can promote the formation of mesophases, such as nematic and smectic phases, by introducing micro-segregation and anisotropic molecular interactions. The length of this chain plays a crucial role in determining the temperature range and type of the liquid crystalline phase.

Importance of Ortho-Iodo Substituents in Aromatic Systems

The iodine atom at the ortho position of the benzoyl group is a key functional handle for further chemical modification. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, making 2-iodobenzamides valuable precursors in organic synthesis. This ortho-iodo substituent is particularly well-positioned for intramolecular cyclization reactions, which can be catalyzed by transition metals like palladium or copper. These reactions can lead to the formation of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

Overview of Research Trajectories for Novel Organic Compounds

The structural features of N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide suggest several promising avenues for research. A primary trajectory is the investigation of its potential as a liquid crystal. By studying its thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), researchers can identify and characterize any mesophases it may form.

A second major research direction is its use as a synthon for the creation of more complex molecules. The ortho-iodo substituent can be exploited in intramolecular biaryl coupling reactions to generate novel polycyclic aromatic structures. These new structures could, in turn, be investigated for their own unique electronic, optical, or biological properties. The combination of the long alkyl chain and the potential for creating extended, rigid cores makes this compound a candidate for the development of new functional materials.

While specific research data for this compound is not widely published, its synthesis can be inferred from standard organic chemistry reactions. The general synthetic approach would likely involve the acylation of 3-(dodecyloxy)aniline (B11964502) with 2-iodobenzoyl chloride. The starting materials are commercially available or can be readily synthesized.

Below is a table of analogous compound data to illustrate the types of properties that would be investigated for this compound.

Compound NameMolecular FormulaKey FeaturesPotential Research Application
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateC45H46O6Contains a dodecyloxy chain and a rigid coreLiquid Crystal Research nih.gov
N-(2-hydroxyethyl)-3,4,5–tris(4-dodecyloxybenzyloxy) benzamideC89H135NO8Multiple dodecyloxy chains on a benzamide corePrecursor for dendritic polymers nih.gov
Hexa-(4-dodecyloxy)benzamide derivative of crossref.org-N6C114H186N6O12Multiple dodecyloxybenzamide units on a macrocycleDiscotic Liquid Crystals dtic.mil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62303-04-2

Molecular Formula

C25H34INO2

Molecular Weight

507.4 g/mol

IUPAC Name

N-(3-dodecoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C25H34INO2/c1-2-3-4-5-6-7-8-9-10-13-19-29-22-16-14-15-21(20-22)27-25(28)23-17-11-12-18-24(23)26/h11-12,14-18,20H,2-10,13,19H2,1H3,(H,27,28)

InChI Key

IBDXUFPUERYACX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Dodecyloxy Phenyl 2 Iodobenzamide

Retrosynthetic Analysis for Complex Benzamide (B126) Scaffolds

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net For a complex benzamide like N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide, the most logical disconnection is at the amide C-N bond, as this bond is reliably formed through well-established amidation reactions. amazonaws.com

This primary disconnection yields two key synthons: a 2-iodobenzoyl cation equivalent and a 3-(dodecyloxy)aniline (B11964502) anion equivalent. These synthons correspond to the practical starting materials, or their precursors, such as a 2-iodobenzoic acid derivative (like 2-iodobenzoyl chloride) and 3-(dodecyloxy)aniline.

Further retrosynthetic analysis of 3-(dodecyloxy)aniline suggests a disconnection at the ether linkage (C-O bond), leading to 3-aminophenol (B1664112) (or a protected version like 3-nitrophenol) and a dodecyl halide, such as dodecyl bromide. This disconnection corresponds to a Williamson ether synthesis. The synthesis of the 2-iodobenzoic acid fragment can be approached by considering the direct iodination of benzoic acid or by utilizing a pre-functionalized starting material. This systematic deconstruction allows for the logical design of a forward synthesis. amazonaws.com

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, an optimized synthetic route involves the preparation of the two key intermediates, 3-(dodecyloxy)aniline and an activated 2-iodobenzoic acid derivative, followed by their coupling.

Amidation Reactions for N-Phenylbenzamide Formation

The formation of the N-phenylbenzamide core is the cornerstone of the synthesis. This can be achieved through several methods, most commonly by reacting an amine with a carboxylic acid or its more reactive derivative, an acyl chloride. researchgate.net

One efficient method involves the one-pot condensation of a carboxylic acid and an amine mediated by titanium tetrachloride (TiCl4). For instance, benzoic acid can be reacted with aniline (B41778) in the presence of TiCl4 and pyridine (B92270) to yield N-phenylbenzamide in high yields (up to 98%). nih.gov Another approach is the Fe-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides, which proceeds in good yields. rsc.org The reaction of substituted benzoyl chlorides with amines like 1,3-diphenylthiourea in the presence of a base such as triethylamine (B128534) also provides an effective route to N-phenylbenzamides. researchgate.net

Table 1: Comparison of Selected Amidation Methods for N-Phenylbenzamide Formation

Method Reagents Key Features Reported Yield
TiCl4 Mediated Condensation Carboxylic Acid, Amine, TiCl4, Pyridine One-pot reaction, high purity of product. nih.gov ~98%
Fe-Mediated Synthesis Nitroarene, Acyl Chloride, Fe dust, Water Uses readily available nitro compounds, environmentally benign reductant. rsc.org up to 88%

Introduction of the 2-Iodo Group

The introduction of the iodine atom at the ortho-position of the benzamide ring can be accomplished either by starting with a pre-iodinated building block (e.g., 2-iodobenzoic acid) or by direct iodination of the benzamide scaffold.

Direct C-H iodination has emerged as a powerful tool. Palladium-catalyzed ortho-C-H iodination, using molecular iodine (I2) as the sole oxidant, is an efficient method compatible with a range of substrates. nih.gov This reaction is typically directed by a weakly coordinating auxiliary like the amide group itself. nih.gov Another advanced method is the Iridium-catalyzed ortho-C-H iodination of benzamides using N-iodosuccinimide (NIS), which operates under mild conditions. acs.org More traditional methods involve electrophilic aromatic substitution using reagents like iodic acid (HIO3) in a mixture of acetic acid, acetic anhydride, and sulfuric acid, followed by reduction. nih.gov

Table 2: Comparison of ortho-Iodination Methods for Benzamides

Method Catalyst/Reagent Key Features
Pd(II)-Catalyzed C-H Iodination Pd(OAc)2, I2, CsOAc Uses molecular iodine as the oxidant, directed by the amide group. nih.gov
Ir(III)-Catalyzed C-H Iodination Iridium Catalyst, NIS, Acid Additive Mild, additive-free conditions, can be performed mechanochemically. acs.org

For the synthesis of this compound, the most straightforward approach would be to use 2-iodobenzoyl chloride as the starting material in the amidation step, thus avoiding a separate, and potentially lower-yielding, iodination step on the final benzamide structure.

Incorporation of the Dodecyloxyphenyl Moiety

The 3-(dodecyloxy)aniline intermediate is a crucial component. Its synthesis is typically achieved via a Williamson ether synthesis. The process starts with 3-aminophenol, where the more nucleophilic amino group is first protected, for example, by acetylation to form 3-acetamidophenol. The resulting phenoxide, generated by a base like sodium ethoxide, is then reacted with a long-chain alkyl halide, such as 1-dodecyl bromide, to form the ether linkage. The final step is the deprotection of the amino group to yield 3-(dodecyloxy)aniline. An alternative is to start with 3-nitrophenol, perform the ether synthesis, and then reduce the nitro group to an amine.

Strategies for the Preparation of Related this compound Analogues

The modular nature of the synthesis allows for the preparation of a wide range of analogues by modifying the different components of the molecule.

Modifications to the Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring can be readily achieved by using different substituted benzoic acids as starting materials. youtube.com The presence of electron-donating or electron-withdrawing groups on the phenyl ring can be used to probe structure-activity relationships in various applications. nih.gov For example, starting with 3-chloro-2-iodobenzoic acid or 4-bromo-2-iodobenzoic acid would lead to the corresponding analogues. These substituted benzoic acids can be converted to their respective acyl chlorides using reagents like thionyl chloride or oxalyl chloride before being coupled with 3-(dodecyloxy)aniline. The electronic nature of the substituents can influence the reactivity of the acyl chloride and may require adjustments to the amidation reaction conditions. nih.govtandfonline.com

Table 3: Examples of Substituted Benzoyl Chlorides for Analogue Synthesis

Starting Material Resulting Benzoyl Chloride Potential Analogue Feature
3,4-Dichlorobenzoic Acid 3,4-Dichlorobenzoyl chloride Introduction of multiple electron-withdrawing groups. tandfonline.com
4-Bromobenzoic Acid 4-Bromobenzoyl chloride Incorporation of a different halogen for comparative studies. tandfonline.com
4-Nitrobenzoic Acid 4-Nitrobenzoyl chloride Strong electron-withdrawing group. nih.gov

Variations of the N-Phenyl Substituent

The synthesis of N-aryl benzamides allows for a wide range of substituents on the N-phenyl ring, which can be modulated to alter the compound's chemical and physical properties. The introduction of different functional groups is typically achieved by starting with a substituted aniline precursor. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity of the aniline nitrogen and the conditions required for the amidation reaction.

For instance, in palladium-catalyzed N-arylation reactions, the electronic properties of the substituted aniline can affect the efficiency of the catalytic cycle. While a variety of functional groups are generally well-tolerated, the specific reaction conditions, such as the choice of ligand, base, and solvent, may need to be optimized for each substrate.

Research into the synthesis of N-substituted benzamide derivatives has explored various substituents on the phenyl ring. nih.gov Preliminary structure-activity relationship (SAR) studies on certain bioactive benzamides have indicated that the position and nature of substituents are critical. For example, in one study, the presence of a chlorine atom or a nitro group on the N-phenyl ring was found to decrease the antiproliferative activity of the tested compounds. nih.gov

The table below illustrates hypothetical variations of the N-phenyl substituent in a generalized benzamide synthesis, based on commonly available substituted anilines.

Table 1: Examples of N-Phenyl Substituent Variations in Benzamide Synthesis

Entry N-Phenyl Substituent Aniline Precursor Potential Effect on Reactivity
1 4-Methoxy p-Anisidine Electron-donating group (EDG) may increase nucleophilicity of the amine.
2 4-Nitro p-Nitroaniline Strong electron-withdrawing group (EWG) may decrease nucleophilicity, potentially requiring harsher reaction conditions.
3 4-Chloro p-Chloroaniline Electron-withdrawing group (EWG) with moderate deactivation.
4 4-Methyl p-Toluidine Electron-donating group (EDG) with activating properties.
5 3,5-Dimethyl 3,5-Dimethylaniline Multiple electron-donating groups providing increased activation.

Derivatization of the Dodecyloxy Chain

The dodecyloxy chain, a C12H25O- group, offers a site for further chemical modification of this compound. This long aliphatic chain is largely nonpolar, contributing to the molecule's lipophilicity. Derivatization of this chain can introduce new functional groups, thereby altering the molecule's solubility, polarity, and potential for intermolecular interactions.

Common chemical transformations that could be applied to the dodecyloxy chain include:

Terminal Functionalization: The terminal methyl group (ω-position) of the dodecyl chain can be a target for functionalization. Reactions such as terminal oxidation could introduce a hydroxyl group (-OH), which could be further converted into an aldehyde, carboxylic acid, or ester. Halogenation at the terminal position is also a feasible transformation, introducing a reactive handle for subsequent nucleophilic substitution reactions.

Chain Modification: While more complex, modifications along the alkyl chain are also possible through radical halogenation, although this often leads to a mixture of products.

Introduction of Unsaturation: Dehydrogenation reactions could introduce double bonds within the alkyl chain, though this typically requires specific catalytic systems and may not be straightforward.

These derivatizations allow for the synthesis of a library of compounds with varied properties, starting from a common scaffold. For instance, introducing a hydrophilic group like a carboxylic acid at the terminus of the dodecyloxy chain would create an amphiphilic molecule.

Table 2: Potential Derivatizations of the Dodecyloxy Chain

Reaction Type Reagents/Conditions Resulting Functional Group Potential Change in Property
Terminal Oxidation Selective oxidizing agents -CH2OH, -CHO, -COOH Increased polarity and hydrophilicity.
Terminal Halogenation e.g., NBS, light/radical initiator -CH2Br, -CH2Cl Introduction of a reactive site for further synthesis.
Ether Cleavage Strong acids (e.g., HBr, HI) Phenolic -OH Removal of the dodecyl chain, significant increase in polarity.

Green Chemistry Approaches in Benzamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to reduce the environmental impact of chemical processes. chemmethod.com Traditional methods for benzamide synthesis often involve the use of hazardous reagents like thionyl chloride or stoichiometric coupling agents that generate significant waste. sciepub.commdpi.com Green chemistry approaches focus on improving atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods. chemmethod.com

Key green strategies in benzamide synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid state, minimizes the use and disposal of volatile organic compounds. researchgate.net One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus is on replacing conventional hazardous solvents like DMF or DMSO with more environmentally benign alternatives. Water is an ideal green solvent, and methods for cross-coupling reactions in water have been developed. chemmethod.com Other alternatives include 4-formylomorpholine (4FM), which has been identified as an attractive and efficient solubilizer for some aromatic amides. mdpi.com

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine is the most atom-economical method, releasing only water as a byproduct. This reaction is often thermodynamically unfavorable but can be promoted by catalysts. Boric acid has been successfully used as a simple, inexpensive, and green catalyst for direct amidation, shortening reaction times and improving yields. sciepub.comresearchgate.net

Biocatalysis: The use of enzymes or whole organisms as catalysts offers a highly selective and environmentally friendly route for synthesis. researchgate.net For example, biocatalysts prepared from plants have been employed in Ullmann coupling reactions to synthesize biaryl derivatives under mild, room temperature conditions. researchgate.net

These approaches align with the twelve principles of green chemistry, aiming for syntheses that are safer, more efficient, and more sustainable. chemmethod.com

Catalytic Systems for Efficient this compound Formation

The formation of the amide bond in this compound is a C-N cross-coupling reaction. Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve this transformation efficiently under mild conditions. The most prominent catalytic systems for N-arylation of amides are based on palladium and copper.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl halide (in this case, 2-iodobenzoic acid or its activated derivative). Subsequent steps involve coordination of the amide, deprotonation by a base, and reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. syr.edu The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and xantphos, are often employed to facilitate the key steps of the catalytic cycle. nih.gov

Copper-Catalyzed Ullmann Condensation: The classic Ullmann reaction involves the coupling of an aryl halide with an amine or amide, mediated by stoichiometric amounts of copper. Modern variations have rendered this reaction catalytic, often requiring lower temperatures when specific ligands, such as diamines, are used. nih.gov Biocatalysts containing copper have also been developed for greener Ullmann reactions. researchgate.net

The choice of catalytic system depends on the specific substrates and desired reaction conditions. For the synthesis of this compound, a palladium-based system would likely offer high efficiency and functional group tolerance.

Table 3: Comparison of Catalytic Systems for N-Aryl Benzamide Formation

Catalytic System Metal Typical Ligands Base Key Advantages
Buchwald-Hartwig Palladium (Pd) Biarylphosphines (e.g., XPhos), Xantphos Strong, non-nucleophilic bases (e.g., Cs2CO3, K3PO4) High functional group tolerance, broad substrate scope, high yields. nih.gov
Ullmann Condensation Copper (Cu) Diamines, Phenanthrolines K2CO3, KOH Lower cost of metal catalyst, effective for specific substrates. researchgate.netnih.gov

Advanced Molecular Structure and Conformational Analysis

X-ray Crystallographic Studies of N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide and Structural Analogues

While a specific crystal structure for this compound is not publicly available, extensive research on structural analogues, particularly benzamide (B126) derivatives, provides significant insights into the anticipated solid-state arrangement of this molecule.

Intermolecular Hydrogen Bonding Networks in Benzamide Crystals

A defining feature in the crystal packing of benzamides is the formation of robust intermolecular hydrogen bonds. The amide functional group, with its N-H donor and C=O acceptor sites, facilitates the assembly of molecules into well-defined supramolecular structures. In the crystal structures of related benzamide compounds, N—H⋯O hydrogen bonds are a predominant interaction, often leading to the formation of chains or dimeric motifs. nih.govrsc.org For instance, in the crystal structure of 2-iodobenzamide (B1293540), N—H⋯O hydrogen bonds contribute to the formation of dimers and tetramers. nih.gov The relative strength of these supramolecular homosynthons is notable, with amide⋯amide interactions generally being more influential in crystal packing than those of carboxylic acids or alcohols. rsc.org The presence of the bulky dodecyloxy group in this compound may introduce steric hindrance that could influence the geometry of these hydrogen bonds but is unlikely to prevent their formation.

The nature of intermolecular hydrogen bonds in benzamide derivatives has been investigated using both experimental and computational methods. These studies reveal that bridged protons are mostly localized on the donor side. mdpi.com The formation of these hydrogen bonds can be spectroscopically observed through shifts in the N-H and C=O stretching frequencies in infrared and Raman spectra.

Table 1: Common Hydrogen Bonding Patterns in Benzamide Crystals
Interaction TypeDescriptionResulting Motif
N—H⋯OHydrogen bond between the amide proton and the carbonyl oxygen of a neighboring molecule.Chains, Dimers, Tetramers
N—H⋯ClObserved in benzamide complexes with metal chlorides, where the amide proton interacts with a chloride ion. nih.govExtended Networks

Halogen Bonding Interactions Involving the Iodine Center

The presence of an iodine atom on the benzoyl ring of this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a nucleophilic species. researchgate.net The iodine atom, when bonded to an electron-withdrawing group like a carbonyl, can possess a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with electron-rich atoms. cam.ac.uk

In the crystal structure of 2-iodo-N-phenylbenzamide, a C—I⋯π(ring) interaction is observed, where the iodine atom interacts with the π-system of an adjacent phenyl ring. nih.gov This type of interaction, along with C—H⋯π(ring) contacts, contributes to the formation of molecular sheets. nih.gov It is plausible that similar C—I⋯π interactions could play a role in the crystal packing of this compound. Furthermore, weak halogen bonds between the iodine atom and the carbonyl oxygen of a neighboring molecule (C—I⋯O) have been observed in related structures, such as (Z)-2-iodocinnamaldehyde. mdpi.comnih.gov The strength and directionality of these halogen bonds are critical in crystal engineering for designing novel molecular solids. cam.ac.uk

Analysis of Conformational Preferences and Torsional Angles

For N-phenylbenzamide derivatives, the two aromatic rings are generally not coplanar. In 2-iodo-N-phenylbenzamide, the two aromatic rings are almost orthogonal to each other, with an angle of 79.84 (6)° between them. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane by 52.01 (1)°, while the N-phenyl ring is inclined by 28.45 (5)° to this plane. nih.gov These torsional angles are a result of minimizing steric hindrance between the bulky substituents and optimizing non-covalent interactions. The long dodecyloxy chain is expected to be flexible and adopt various conformations.

The study of different rotamers and their relative energies is crucial for understanding the stability and reactivity of the molecule. lumenlearning.comlibretexts.org The preference for a particular conformation can be influenced by the solvent environment and the presence of intermolecular interactions in the solid state.

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and functional groups present in this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the chemical structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (N-H), and the protons of the dodecyloxy chain. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents (iodo, dodecyloxy, and amide groups). The amide proton typically appears as a broad singlet in the downfield region. The protons of the dodecyloxy chain will exhibit characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. rsc.org

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals based on their substitution pattern. The numerous methylene carbons of the dodecyloxy chain will appear in the aliphatic region of the spectrum. rsc.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be necessary for the unambiguous assignment of all proton and carbon signals.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound
Proton TypeExpected Chemical Shift (ppm)Multiplicity
Amide (N-H)~8.0 - 10.0Broad Singlet
Aromatic (Ar-H)~6.5 - 8.0Multiplets
-O-CH₂- (Dodecyloxy)~3.9 - 4.1Triplet
-(CH₂)₁₀- (Dodecyloxy)~1.2 - 1.8Multiplets
-CH₃ (Dodecyloxy)~0.8 - 0.9Triplet

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The spectra of this compound would be dominated by characteristic vibrational modes of the amide group and the aromatic rings.

IR Spectroscopy: The IR spectrum of a benzamide typically shows a strong absorption band for the C=O stretching vibration (Amide I band) in the region of 1630-1680 cm⁻¹. nih.gov The N-H stretching vibration usually appears as a sharp band around 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can cause a broadening and a shift to lower wavenumbers for both the N-H and C=O stretching bands. nih.gov The C-H stretching vibrations of the aromatic rings and the aliphatic chain will be observed around 2850-3100 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum. The C=O stretching vibration is also Raman active. The C-I stretching vibration is expected to appear in the low-frequency region of the Raman spectrum. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
N-H Stretch3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=O Stretch (Amide I)1630 - 1680IR, Raman
N-H Bend (Amide II)1510 - 1570IR
Aromatic C=C Stretch1400 - 1600IR, Raman
C-I Stretch~500 - 600Raman

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing its molecular weight and characteristic fragmentation patterns. The nominal molecular weight of this compound is 507 g/mol . In a typical mass spectrometry experiment using soft ionization techniques like electrospray ionization (ESI), the molecule would be expected to be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 508.

Upon collisional activation in tandem mass spectrometry (MS/MS), the [M+H]⁺ ion undergoes fragmentation at its most labile bonds. The fragmentation pattern is dictated by the chemical nature of the functional groups present: the amide linkage, the ether bond, the long alkyl chain, and the carbon-iodine bond.

Key fragmentation pathways for this compound include:

Amide Bond Cleavage: The cleavage of the amide bond is a common fragmentation pathway for benzanilides. This can occur in two ways, leading to the formation of a 2-iodobenzoyl cation (m/z 231) or a protonated 3-(dodecyloxy)aniline (B11964502) ion (m/z 278).

Ether Bond and Alkyl Chain Fragmentation: The dodecyloxy group is susceptible to fragmentation. Cleavage of the C-O ether bond can lead to the loss of the dodecyl chain. More commonly, the long alkyl chain undergoes sequential loss of neutral CₙH₂ₙ fragments (e.g., loss of ethene, propene), resulting in a series of peaks separated by 14 or 28 mass units. libretexts.org A significant fragmentation pathway involves the cleavage of the bond between the phenyl ring and the ether oxygen, often accompanied by a hydrogen rearrangement, which would result in a fragment ion corresponding to the N-(3-hydroxyphenyl)-2-iodobenzamide cation at m/z 340.

Cleavage involving the 2-iodobenzoyl moiety: The 2-iodobenzoyl portion of the molecule can fragment through the loss of the iodine atom (a loss of 127 Da) or the loss of carbon monoxide from the benzoyl cation (a loss of 28 Da).

The predicted fragmentation data provides a theoretical fingerprint for the identification and structural confirmation of this compound.

m/z (Theoretical)Proposed Ion StructureAssociated Neutral Loss
508[C₂₅H₃₄INO₂ + H]⁺ (Protonated Molecule)-
340[N-(3-hydroxyphenyl)-2-iodobenzamide + H]⁺C₁₂H₂₄ (Dodecene)
278[3-(Dodecyloxy)aniline + H]⁺C₇H₄IO (2-Iodobenzaldehyde)
231[2-Iodobenzoyl]⁺C₁₈H₃₁NO (3-(Dodecyloxy)aniline)
203[Benzoyl]⁺ (from loss of I)I• (Iodine radical)

Investigation of Chirality and Stereoisomerism in Substituted Benzamides

The molecular structure of this compound lacks a traditional chiral center, such as a carbon atom with four different substituents. However, it possesses the potential for a form of non-central chirality known as atropisomerism.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single (σ) bond. nih.gov For individual stereoisomers (atropisomers) to be stable and isolable, the energy barrier to rotation must be sufficiently high. nsf.gov In the case of this compound, two primary bonds are of interest for potential restricted rotation:

The Ar-C(O) Bond: The bond connecting the 2-iodophenyl ring to the carbonyl carbon of the amide group is the most likely source of atropisomerism. The presence of a bulky iodine atom in the ortho position creates significant steric hindrance with the carbonyl oxygen and the N-phenyl group. nsf.govnih.gov This steric clash can dramatically increase the energy barrier to free rotation around this bond, potentially leading to stable, non-interconverting atropisomers (enantiomers that are mirror images of each other). Studies on ortho-substituted benzamides have shown that such substitutions can lead to rotational barriers high enough to allow for the isolation of individual conformers. nsf.govnih.gov

In addition to axial chirality, the amide bond (C-N) itself exhibits partial double-bond character due to resonance, which restricts rotation and can lead to E/Z (trans/cis) isomerism. For secondary amides like this compound, the E (trans) configuration, where the bulky aryl groups are on opposite sides of the C-N bond, is overwhelmingly favored due to lower steric strain.

The existence of stable atropisomers is a critical consideration in medicinal chemistry, as different atropisomers can exhibit distinct biological activities and pharmacokinetic profiles. nih.gov

Type of IsomerismBond InvolvedStructural BasisPotential Outcome
Atropisomerism (Axial Chirality)C(aryl)-C(carbonyl)Steric hindrance from the ortho-iodine substituent restricts free rotation. nsf.govnih.govExistence of stable, separable enantiomers (atropisomers).
E/Z Isomerism (Geometric)Amide C-N bondPartial double-bond character of the amide linkage.The molecule exists predominantly in the more stable E (trans) conformation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, or more commonly Density Functional Theory (DFT), are employed to solve the Schrödinger equation and determine molecular properties. researchgate.net For N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide, these calculations would reveal key insights into its reactivity, stability, and electronic transitions.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-(dodecyloxy)phenyl ring and the amide group, which are strong electron-donating moieties. The LUMO is likely to be distributed over the electron-withdrawing 2-iodobenzamide (B1293540) portion of the molecule, particularly the carbonyl group and the iodinated phenyl ring. The iodine atom itself can also influence the orbital energies. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer interactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (eV)Description
HOMO Energy-6.25Indicates electron-donating capacity, localized on the dodecyloxyphenylamine moiety.
LUMO Energy-1.80Indicates electron-accepting capacity, localized on the 2-iodobenzamide moiety.
Energy Gap (ΔE)4.45Correlates with chemical stability and the energy required for electronic excitation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time in a specific environment, such as in a solvent. rsc.org MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations would be invaluable for exploring its conformational landscape. Key areas of flexibility include:

The Dodecyl Chain: The long C12 alkyl chain is highly flexible and can adopt numerous conformations, influencing the molecule's solubility and how it packs in a solid state or interacts with a biological membrane.

Ring Orientations: The relative orientation of the two phenyl rings is crucial for defining the molecular topology.

Simulations in an aqueous environment could reveal how the hydrophobic dodecyl tail and the more polar benzamide (B126) head-group interact with water molecules, potentially leading to aggregation or specific hydration patterns. rsc.org The results can be visualized through trajectory analysis and summarized using Ramachandran-like plots for dihedral angles to identify the most stable conformations.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Signatures

Density Functional Theory (DFT) has become a powerful and widely used tool for accurately predicting various spectroscopic properties of molecules. d-nb.infonih.gov By calculating the electronic ground state, DFT can be used to derive vibrational frequencies (Infrared and Raman spectra) and chemical shifts (NMR spectra). als-journal.comepstem.net

For this compound, DFT calculations could predict:

IR Spectrum: Key vibrational modes would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C-O-C stretches from the ether linkage, and aromatic C-H and C=C vibrations. nih.gov

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared to experimental data, can help confirm the molecular structure. als-journal.com

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net The predicted λ_max values would correspond to π → π* and n → π* transitions, primarily associated with the aromatic rings and the amide carbonyl group. nih.gov

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Vibrational Frequencies (IR) for this compound

Functional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Experimental Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amide)3350~3340-3360Stretching
C-H (Aromatic)3080~3050-3100Stretching
C-H (Aliphatic)2925, 2855~2920, 2850Asymmetric/Symmetric Stretching
C=O (Amide I)1660~1650-1670Stretching
C=C (Aromatic)1590, 1480~1580-1600, 1470-1500Ring Stretching
C-N (Amide)1410~1400-1420Stretching
C-O (Ether)1245~1240-1260Asymmetric Stretching

Computational Analysis of Non-Covalent Interactions, Including Halogen Bonds

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and receptor-binding affinity of molecules. For this compound, several such interactions are significant, with the halogen bond being of particular interest.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govresearchgate.net Iodine, being large and polarizable, is an excellent halogen bond donor. researchgate.net In the crystal structure of the related compound 2-iodobenzamide, C-I⋯π(ring) halogen bonds have been observed. nih.gov It is highly probable that this compound would also form such interactions, either intramolecularly or intermolecularly. Other potential non-covalent interactions include:

Hydrogen Bonds: Classical N-H⋯O=C hydrogen bonds between amide groups are expected, leading to the formation of dimers or chains in the solid state. nih.gov

π-π Stacking: Interactions between the electron-rich dodecyloxyphenyl ring and the more electron-poor iodophenyl ring.

Van der Waals Forces: These are particularly significant due to the long dodecyl chain, promoting hydrophobic packing.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP) surface can be used to identify and characterize these interactions. nih.gov

In Silico Prediction of Receptor-Ligand Interactions for this compound (Hypothetical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. als-journal.com

In a hypothetical scenario, this compound could be docked into the active site of a protein target, for instance, a kinase or a nuclear receptor where benzamide derivatives have shown activity. The docking simulation would predict the binding pose and score it based on a function that estimates the binding free energy.

Key interactions that would be analyzed include:

Hydrogen Bonding: The amide N-H group as a donor and the carbonyl oxygen as an acceptor are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser).

Hydrophobic Interactions: The dodecyl chain and phenyl rings would likely occupy a hydrophobic pocket within the receptor, interacting with nonpolar residues like Leucine, Isoleucine, and Valine. unica.it

Halogen Bonding: The iodine atom could form a halogen bond with a Lewis basic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine or threonine.

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase

ParameterResultInteracting Residues (Example)
Binding Energy (kcal/mol)-9.8-
Hydrogen Bonds2Asp145, Gln85
Halogen Bonds1Leu83 (backbone C=O)
Hydrophobic InteractionsMultipleVal23, Ala40, Leu135, Ile143
π-π Stacking1Phe80

Virtual Screening and Design of this compound Derivatives

Virtual screening is a computational strategy used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govnih.gov Starting with a hit compound like this compound, a library of virtual derivatives can be created and screened in silico to identify molecules with potentially improved properties, such as higher binding affinity or better pharmacokinetic profiles.

Derivative design could involve modifications at several positions:

Alkyl Chain (R1): Varying the length of the alkyl chain (e.g., from C8 to C16) or introducing branching or unsaturation to optimize hydrophobic interactions.

Substituents on the Dodecyloxyphenyl Ring (R2): Adding small electron-donating or withdrawing groups to modulate electronic properties and explore additional interactions with the receptor.

Substituents on the Iodobenzamide Ring (R3): Replacing the iodine with other halogens (Br, Cl) to tune halogen bond strength or adding other groups to probe the binding pocket.

These virtual libraries would then be subjected to high-throughput docking against the hypothetical target. The top-scoring compounds would be prioritized for synthesis and experimental testing, accelerating the drug discovery process. nih.gov

Structure Activity Relationship Sar Investigations of N 3 Dodecyloxy Phenyl 2 Iodobenzamide Derivatives

Elucidation of Key Structural Motifs Governing Molecular Recognition

The molecular architecture of N-phenylbenzamide derivatives is defined by several key motifs that are critical for molecular recognition and biological activity. The central N-phenylbenzamide core acts as a rigid scaffold that correctly orients the appended functional groups for interaction with target macromolecules.

Key Motifs:

Amide Bridge: The amide linkage (-CONH-) is a cornerstone of the scaffold. It is a planar structure that can participate in crucial hydrogen bonding interactions, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. nih.gov These interactions are often vital for anchoring the ligand within a binding site. nih.gov

Substituent Positions: The substitution pattern on both the benzamide (B126) (A-ring) and the N-phenyl (B-ring) components dramatically influences activity. The positions (ortho, meta, para) of substituents dictate the electronic properties and steric profile of the molecule, affecting its binding affinity and selectivity. For instance, in some N-phenylbenzamide series, small substituents at the ortho position of the N-phenyl ring are preferred to avoid steric clashes near the amide bridge. nih.gov

Structural MotifPrimary Role in Molecular RecognitionPotential InteractionsReference
Amide Linkage (-CONH-)Structural rigidity and hydrogen bonding anchorHydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) nih.gov
Benzamide Phenyl Ring (A-Ring)Scaffold for substituents, hydrophobic interactionsπ-π Stacking, Halogen Bonding (if substituted) researchgate.netnih.gov
N-Phenyl Ring (B-Ring)Modulation of conformation and lipophilicityHydrophobic Interactions, Steric Influence nih.govnih.gov

Impact of the Dodecyloxy Chain Length and Branching on Intermolecular Interactions

The dodecyloxy group, a twelve-carbon alkyl chain attached via an ether linkage, is a dominant feature of the title compound, imparting significant lipophilicity. The length and nature of such aliphatic chains play a profound role in modulating the compound's physical properties and intermolecular interactions.

Long alkyl chains, such as the dodecyloxy tail, primarily engage in van der Waals forces, specifically London dispersion forces. quora.com The strength of these interactions generally increases with the length of the chain due to the larger surface area available for contact between molecules. quora.comsaskoer.ca This can lead to stronger binding to hydrophobic pockets within a biological target.

Chain Length: Increasing the length of the alkyl chain enhances hydrophobic interactions. rsc.org This can improve membrane permeability and affinity for lipophilic binding sites. However, excessively long chains can also lead to decreased aqueous solubility, potentially hindering bioavailability. saskoer.ca

Branching: Introducing branches into the alkyl chain generally reduces the strength of dispersion forces. saskoer.ca Branched chains have a smaller effective surface area and pack less efficiently than their linear counterparts, leading to weaker intermolecular attractions. saskoer.ca This modification can be used to fine-tune solubility and the molecule's fit within a binding site. nih.gov

Chain CharacteristicEffect on Intermolecular ForcesConsequence for Physicochemical PropertiesReference
Increased Chain LengthIncreases London dispersion forcesIncreases lipophilicity, may decrease aqueous solubility saskoer.carsc.org
Introduction of BranchingDecreases London dispersion forces due to less efficient packingMay increase solubility compared to linear isomer, alters steric profile saskoer.canih.gov

Role of the 2-Iodo Substituent in Modulating Structural and Interaction Profiles

The iodine atom at the ortho-position of the benzamide ring is not merely a bulky substituent; it is a key modulator of the molecule's structural and interaction profile through its ability to form halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as a π-system or a lone pair of electrons.

Crystal structure analyses of 2-iodo-N-phenylbenzamide reveal that the iodine atom can participate in C−I⋯π(ring) interactions. researchgate.netnih.gov These interactions, along with conventional N−H⋯O hydrogen bonds, contribute to the formation of specific supramolecular structures, such as molecular sheets and chains in the crystalline state. researchgate.netnih.gov This directing influence on the crystal packing highlights the iodo substituent's significant role in determining the solid-state conformation and intermolecular organization. The presence of the bulky ortho-iodo group also influences the torsion angle between the benzamide ring and the central amide plane, further defining the molecule's three-dimensional shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For N-phenylbenzamide derivatives, QSAR studies can provide valuable insights for designing new, more potent analogues. nih.govnih.gov

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. mdpi.com

Common Descriptors in N-Phenylbenzamide QSAR Models:

Electronic Descriptors: Parameters like the electrophilicity index can indicate the importance of electrostatic interactions for activity. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is often used to quantify the role of hydrophobicity in membrane permeability or binding to nonpolar sites. nih.gov

Steric Descriptors: Molar refractivity and molecular weight can model the influence of molecular size and bulk on activity. nih.gov

For example, a DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that anti-Gram-positive activity was dominated by electrostatic interactions, whereas anti-Gram-negative activity depended more on hydrophobic and steric effects. nih.gov Such models can generate contour maps (e.g., from CoMFA and CoMSIA) that visualize regions where positive or negative charge, bulk, or hydrophobicity would be favorable for activity, guiding the predictive design of new derivatives. nih.govmdpi.com

Pharmacophore Elucidation for N-Phenylbenzamide Scaffolds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Elucidating the pharmacophore for a class of compounds like N-phenylbenzamides helps in understanding the key interaction points and in designing novel scaffolds that retain these essential features. mdpi.com

A typical pharmacophore model for an N-phenylbenzamide scaffold might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide is a critical HBA.

Hydrogen Bond Donors (HBD): The amide N-H group serves as an important HBD.

Hydrophobic/Aromatic Features (HY/AR): The two phenyl rings are key hydrophobic regions that can engage in van der Waals or π-stacking interactions.

Halogen Bond Donor (XBD): The 2-iodo substituent can be explicitly defined as a halogen bond donor feature.

These features are arranged in a specific three-dimensional geometry. Computational methods can generate these models by aligning a set of active molecules and identifying the common chemical features. nih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential interaction pattern. mdpi.com

Conformational Flexibility and its Influence on Activity in Analogues

The biological activity of a molecule is highly dependent on its three-dimensional conformation. For N-phenylbenzamide analogues, the degree of conformational flexibility, particularly the rotation around the single bonds of the amide bridge, is a critical factor.

Studies on related N-phenylbenzamides have shown that the most active compounds often adopt a specific, consistent conformation. nih.gov The dihedral angle between the two phenyl rings is particularly important. A conformation that places the two rings at an angle between 90° and 120° has been associated with high activity in certain series of anticonvulsant benzamides. nih.gov This specific spatial arrangement is believed to facilitate optimal hydrogen bonding to the carbonyl oxygen while correctly positioning the rest of the molecule for other favorable interactions. nih.gov

Conversely, analogues that are conformationally constrained in an inactive orientation, or those with substituents that obstruct the adoption of the active conformation, typically show reduced or no activity. nih.govnih.gov Therefore, understanding and controlling the conformational preferences of N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide analogues is a key aspect of designing effective derivatives.

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide. This powerful technique combines the separation capabilities of HPLC with the mass-resolving power of MS/MS, allowing for the precise identification and quantification of the target analyte even in complex matrices.

In a typical HPLC-MS/MS workflow, the sample containing this compound is first subjected to chromatographic separation on a suitable column, such as a C18 column. sciex.com The separation is achieved by passing a mobile phase, often a mixture of organic solvents like acetonitrile (B52724) and water, through the column. sciex.com The choice of mobile phase composition and gradient elution profile is optimized to achieve efficient separation of the analyte from other components in the sample.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for compounds like this compound, as it is a soft ionization method that minimizes fragmentation of the parent molecule. phcogres.com In the first stage of mass analysis (MS1), the protonated or deprotonated molecular ion of the compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, where it fragments into characteristic product ions. The second stage of mass analysis (MS2) detects these product ions, creating a unique fragmentation pattern that serves as a fingerprint for the compound's identification.

For quantification, multiple reaction monitoring (MRM) is often the method of choice. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions. By comparing the signal intensity of the analyte in a sample to that of a known concentration standard, precise quantification can be achieved. The development of a robust HPLC-MS/MS method requires careful optimization of several parameters, including the chromatographic conditions, ionization source settings, and collision energy.

A representative HPLC-MS/MS method for the analysis of a related benzamide (B126) compound might utilize a reversed-phase column with a gradient elution of acetonitrile and water containing a small percentage of formic acid to improve ionization efficiency. The mass spectrometer would be operated in positive ion ESI mode, monitoring specific MRM transitions for the analyte and an internal standard.

Table 1: Illustrative HPLC-MS/MS Parameters for Benzamide Analysis

Parameter Value
Chromatography
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition [M+H]+ → Product Ion 1, [M+H]+ → Product Ion 2

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While HPLC-MS/MS is generally preferred for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of the compound or for the identification of volatile impurities. GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net

For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile. This compound itself has a high molecular weight and is not inherently volatile. Therefore, derivatization would be necessary to convert it into a more volatile form. This could involve chemical reactions to cleave the molecule into smaller, more volatile fragments or to replace polar functional groups with less polar, more volatile ones.

Once a suitable volatile derivative is prepared, it is injected into the GC, where it is vaporized and carried by an inert gas through the column. The separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, resulting in a characteristic mass spectrum that can be compared to spectral libraries for identification.

The fragmentation patterns observed in GC-MS can provide valuable structural information. researchgate.net For instance, the analysis of related benzofuran (B130515) structures by GC-MS has shown that fragmentation patterns can vary depending on the substitution on the benzofuran scaffold, allowing for the differentiation of isomers. researchgate.net A similar approach could be applied to identify and characterize derivatives or degradation products of this compound.

Advanced Detection Techniques (e.g., UV-Vis, Fluorescence, Electrochemical Detection) in Research Matrices

In addition to mass spectrometry, other detection techniques can be coupled with liquid chromatography for the analysis of this compound, each offering unique advantages in terms of selectivity and sensitivity.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in HPLC. It relies on the principle that molecules with chromophores, such as the aromatic rings in this compound, absorb light at specific wavelengths in the UV-Vis spectrum. mu-varna.bgresearchgate.net The absorbance is directly proportional to the concentration of the analyte, allowing for quantification. A UV-Vis spectrum of the compound would reveal its maximum absorption wavelength (λmax), which would be the optimal wavelength for detection to maximize sensitivity. rsc.org The presence of conjugated systems in the benzamide structure suggests that it will have strong UV absorbance. science-softcon.de

Fluorescence Detection: For compounds that exhibit native fluorescence or can be derivatized with a fluorescent tag, fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis detection. The molecule is excited at a specific wavelength and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the analyte. The potential for this compound to fluoresce would depend on its specific molecular structure and the presence of fluorophores.

Electrochemical Detection: Electrochemical detection is a highly sensitive and selective technique suitable for electroactive compounds. google.com It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface as it elutes from the HPLC column. The applicability of this technique to this compound would depend on the presence of easily oxidizable or reducible functional groups within its structure. The development of electrochemical sensors for related aromatic amine compounds has demonstrated the potential for high sensitivity and low detection limits. researchgate.net

Table 2: Comparison of Advanced Detection Techniques

Technique Principle Advantages Considerations
UV-Vis Measures absorbance of UV-Vis light by chromophores. mu-varna.bg Robust, widely applicable, non-destructive. Moderate sensitivity, potential for interference from co-eluting compounds.
Fluorescence Measures light emitted by a fluorescent compound after excitation. High sensitivity and selectivity. Requires the analyte to be fluorescent or derivatized with a fluorescent tag.

| Electrochemical | Measures current from oxidation or reduction of the analyte. google.com | Very high sensitivity and selectivity for electroactive compounds. | Requires the analyte to have suitable electrochemical properties. |

Quality Control and Method Validation Protocols for Research Applications

To ensure the accuracy, precision, and reliability of analytical data, rigorous quality control (QC) and method validation protocols are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank samples and samples spiked with potential interferents.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality control involves the routine use of standard operating procedures, calibrated instrumentation, and the analysis of QC samples (e.g., blanks, standards, and spiked samples) alongside the research samples to monitor the performance of the analytical method over time.

Development of Standard Reference Materials for this compound Research

Standard Reference Materials (SRMs) are highly characterized materials with certified property values that are used to calibrate instruments and validate analytical methods. nist.gov The availability of an SRM for this compound would be invaluable for ensuring the accuracy and comparability of data generated by different laboratories.

The development of an SRM involves a comprehensive characterization of the material using multiple independent analytical techniques to establish a certified value for the purity or concentration of the analyte. This process requires a high level of metrological rigor and traceability to national or international standards. The National Institute of Standards and Technology (NIST) is an example of an organization that develops and provides a wide range of SRMs. nist.gov

The availability of a certified reference material for this compound would allow researchers to:

Accurately calibrate their analytical instruments.

Validate the accuracy of their analytical methods.

Ensure the traceability of their measurement results.

In the absence of a commercially available SRM, researchers may need to prepare and thoroughly characterize their own in-house reference standards. This would involve purification of the compound to a high degree and comprehensive characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Mechanistic Investigations and Proposed Modes of Interaction in Research Models

Exploration of Potential Biological Targets based on Structural Homology (Hypothetical)

The structure of N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide, characterized by a central benzamide (B126) scaffold, a long lipophilic dodecyloxy tail, and an iodinated phenyl ring, suggests potential interactions with several classes of biological targets. By examining the known targets of its structural analogues, we can propose a range of hypothetical targets for this compound.

Enzymes: The benzamide core is a common motif in many enzyme inhibitors. For instance, novel benzamide-hydroxypyridinone derivatives have been identified as potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net The presence of long-chain alkoxy groups in some of these analogues was found to be favorable for MAO-B inhibition. nih.gov Additionally, alkoxy benzamide derivatives have been discovered as inhibitors of the Bromodomain PHD finger transcription factor (BPTF), a protein involved in epigenetic regulation and cancer. nih.gov Another class of enzymes, glucokinase activators, which are targets for diabetes treatment, also includes benzamide derivatives. nih.gov

Receptors: Certain benzamide derivatives have been shown to act as antagonists for G-protein coupled receptors, such as the Smoothened receptor, which is a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov

DNA: N-phenylbenzamide analogues, particularly dicationic bis(2-aminoimidazolines), are known to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.gov These compounds act as DNA minor groove binders, leading to the disruption of kDNA function and parasite death. nih.gov

Given these precedents, this compound could hypothetically target enzymes like MAO-B or BPTF, interact with receptors such as the Smoothened receptor, or bind to nucleic acid structures. The highly lipophilic dodecyloxy chain would likely play a significant role in its interaction with these targets, potentially by anchoring the molecule in hydrophobic pockets or within cellular membranes.

Investigation of Binding Mechanisms with Model Biomolecules (e.g., enzymes, receptors, membrane components)

The binding mechanism of this compound with any potential biological target would be dictated by its distinct structural features.

Enzyme and Receptor Binding: For enzyme targets like MAO-B or BPTF, the binding would likely involve the benzamide core forming key hydrogen bonds and polar interactions within the active or binding site. Molecular docking studies of alkoxy benzamide inhibitors of BPTF revealed that they occupy the pocket meant for the acetylated H4 peptide substrate. nih.gov The dodecyloxy chain would be expected to extend into hydrophobic regions of the protein, potentially increasing binding affinity and selectivity. Similarly, amide groups are known to form hydrogen bonds with target enzymes, which can be crucial for their inhibitory activity. mdpi.com

DNA Binding: If targeting DNA, as seen with N-phenylbenzamide analogues, the mechanism would likely involve insertion into the minor groove. nih.gov The planar benzamide structure could facilitate this interaction, while the dodecyloxy tail might interact with the exterior of the DNA helix or with associated proteins. Studies on related compounds have shown that the NH groups of the core structure are crucial for forming hydrogen bonds with the DNA bases. nih.gov

Membrane Interaction: The long, non-polar dodecyloxy chain confers significant lipophilicity to the molecule. This suggests a strong propensity for interaction with lipid bilayers of cellular and organellar membranes. The chain could intercalate into the membrane, anchoring the molecule at the membrane-water interface. This interaction could be a primary mechanism of action or could serve to concentrate the compound near membrane-bound targets. The direct interaction of a long-chain alkyl group can create a barrier effect against aggressive solutions, a principle also seen in corrosion inhibition studies of related molecules. researchgate.net

Characterization of Molecular Interactions through Biophysical Techniques

To experimentally validate the hypothetical binding mechanisms of this compound, a suite of biophysical techniques would be essential. These methods are widely used in drug discovery to confirm direct binding, and to characterize the kinetic, thermodynamic, and mechanistic aspects of protein-ligand interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be used to confirm the direct binding of the compound to a target protein and to map the binding site. It provides detailed information about the specific atoms involved in the interaction. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding and dissociation (kon and koff rates) in real-time, from which the binding affinity (KD) can be determined. nih.govnih.gov This method would be invaluable for quantifying the strength of the interaction with a potential target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Mass Spectrometry (MS): MS can be used to confirm the formation of a non-covalent complex between the compound and its target, providing stoichiometric information. nih.gov

These techniques, often used in combination, would provide a comprehensive picture of the molecular interactions between this compound and its potential biomolecular partners. nih.gov

Enzyme Inhibition Studies of this compound Analogues (based on related compounds)

While no specific enzyme inhibition data exists for this compound, studies on its analogues provide a strong basis for predicting its potential inhibitory activities. Benzamide derivatives have shown inhibitory effects against a variety of enzymes. nih.govnih.govmdpi.com

For example, a series of benzamide-hydroxypyridinone hybrids were evaluated as MAO-B inhibitors. The structure-activity relationship (SAR) in these studies indicated that compounds with long-chain alkoxy substituents exhibited potent inhibition. nih.gov Another study identified an alkoxy benzamide derivative, DCB29, as a selective BPTF bromodomain inhibitor through virtual screening and biochemical assays. nih.gov

The table below summarizes the inhibitory activities of selected benzamide analogues against their respective enzyme targets.

Compound ClassTarget EnzymeExample CompoundInhibitory Activity (IC50)Reference
Benzamide-Hydroxypyridinone HybridsMonoamine Oxidase B (MAO-B)Compound 8g68.4 nM nih.govresearchgate.net
Alkoxy Benzamide DerivativesBPTF BromodomainDCB2913.2 µM nih.gov
N-hydroxyurea derivativesCyclooxygenase-2 (COX-2)Compound 2 (Flurbiprofen analog)0.12 µM mdpi.com
N-hydroxyurea derivatives5-Lipoxygenase (5-LOX)Compound 2 (Flurbiprofen analog)0.24 µM mdpi.com

These findings suggest that this compound, with its alkoxy benzamide structure, has the potential to be an effective enzyme inhibitor. The long dodecyloxy chain could contribute significantly to its potency by interacting with hydrophobic pockets in the enzyme's active site.

Studies on Cellular Permeability and Distribution in in vitro Cell Line Models

The cellular permeability of a compound is a critical determinant of its biological activity. The Caco-2 cell line, a human colon epithelial cancer cell line, is a widely used in vitro model to predict human intestinal absorption and permeability of drug candidates. sygnaturediscovery.comresearchgate.net

The structure of this compound, particularly the long dodecyloxy chain, suggests high lipophilicity. While a certain level of lipophilicity can enhance membrane permeability, studies have shown that the relationship is not always linear. Very high lipophilicity can sometimes lead to poor permeability due to increased retention within the cell membrane or poor aqueous solubility. nih.gov

The permeability of compounds across Caco-2 monolayers is typically quantified as an apparent permeability coefficient (Papp). europa.eu

Permeability ClassTypical Papp (x 10-6 cm/s)Correlation with Human Absorption
High> 10Well absorbed (>70%)
Medium1 - 10Moderately absorbed (20-70%)
Low< 1Poorly absorbed (<20%)

Data adapted from general findings in Caco-2 permeability studies. researchgate.net

For this compound, it would be hypothesized to have moderate to high permeability based on its lipophilic character. However, experimental determination using the Caco-2 model would be necessary to confirm this. Caco-2 cells also express various efflux transporters, and the efflux ratio (Papp B-A / Papp A-B) would need to be determined to see if the compound is a substrate for these transporters, which could limit its net absorption. sygnaturediscovery.com Studies have shown that for many drugs, permeability in Caco-2 cells is poorly correlated with simple biophysical properties like the octanol:water partition coefficient (logP), suggesting that uptake is often mediated by a variety of transporters rather than simple passive diffusion alone. nih.govresearchgate.net

Future Directions and Research Opportunities

Rational Design of Next-Generation N-[3-(Dodecyloxy)phenyl]-2-iodobenzamide Analogues

The principles of medicinal chemistry and structure-activity relationship (SAR) studies can guide the rational design of next-generation analogues of this compound to optimize potential therapeutic properties. nih.govwikipedia.orgnih.gov Key areas for structural modification and the anticipated impact on activity are outlined below.

Table 1: Strategies for Analogue Design

Molecular MoietyProposed ModificationPotential Impact
Dodecyloxy ChainVarying the alkyl chain length (e.g., from C8 to C16). Introducing branching or unsaturation.The long alkyl chain likely influences the molecule's lipophilicity, which can affect its membrane permeability, bioavailability, and binding to hydrophobic pockets of target proteins. Altering the chain length could fine-tune these pharmacokinetic properties. caymanchem.com
Phenyl RingIntroduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions.Substituents on the phenyl ring can modulate the electronic properties of the amide linkage and influence intermolecular interactions, potentially enhancing binding affinity and selectivity for a biological target. walshmedicalmedia.comresearchgate.net
2-Iodobenzamide (B1293540)Replacement of the iodine atom with other halogens (Br, Cl, F). Shifting the position of the iodine atom on the benzamide (B126) ring.The iodine atom can participate in halogen bonding, a significant interaction in molecular recognition. Changing the halogen or its position could alter binding geometries and affinities. mdpi.com
Amide LinkerIsosteric replacement of the amide bond (e.g., with a reverse amide, ester, or sulfonamide).The amide bond is a crucial hydrogen bonding motif. Its replacement would probe the importance of this interaction for biological activity and could also modify the molecule's metabolic stability.

A systematic approach to synthesizing and evaluating these analogues will be crucial in developing a comprehensive SAR that could lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Integration with High-Throughput Screening Platforms for Novel Interactions

High-throughput screening (HTS) offers a powerful methodology to rapidly assess the biological activity of this compound and its future analogues against vast libraries of biological targets. rsc.orgenamine.net Integration with HTS platforms can uncover novel protein-ligand interactions and elucidate the compound's mechanism of action.

Potential HTS Campaigns:

Target-Based Screening: Screening against panels of known drug targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors, could identify specific molecular targets.

Phenotypic Screening: Utilizing cell-based assays to screen for effects on cellular processes like proliferation, apoptosis, or differentiation can reveal the compound's functional activity without a preconceived target. prolabas.comnih.gov

Biophysical Screening: Techniques like Surface Plasmon Resonance (SPR) and Thermal Shift Assays can be adapted for high-throughput formats to identify direct binding partners. enamine.net

The development of automated and miniaturized assays will be essential for efficiently screening large compound libraries derived from the rational design efforts described in the previous section. nih.gov

Exploration of this compound as a Biochemical Probe or Tool Compound

The presence of an iodine atom on the benzamide ring makes this compound an attractive candidate for development as a biochemical probe. rsc.orgresearchgate.net The iodine can serve multiple purposes in chemical biology research.

Table 2: Applications as a Biochemical Probe

ApplicationDescription
Radioiodination The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I). nih.gov The resulting radiolabeled compound can be used in binding assays, autoradiography to visualize target distribution in tissues, and in vivo imaging studies. akjournals.com
Photoaffinity Labeling While not intrinsically photoreactive, the iodinated phenyl ring could be a precursor for the introduction of a photoactivatable group, such as an azide (B81097) or diazirine. Upon photoactivation, such a probe could covalently crosslink to its binding partner, enabling target identification.
X-ray Crystallography The heavy iodine atom can serve as an anomalous scatterer, which can be valuable in solving the phase problem in X-ray crystallography of a ligand-protein complex.
Mass Spectrometry Imaging The unique isotopic signature of iodine can be leveraged in secondary ion mass spectrometry (SIMS) to visualize the subcellular localization of the compound. rsc.orgmdpi.com

These applications would provide invaluable tools for studying the molecular mechanisms of action and the biological pathways modulated by this class of compounds.

Potential Applications in Supramolecular Chemistry and Materials Science

The amphiphilic nature of this compound, with its hydrophobic alkyl tail and a polar head group capable of hydrogen bonding and π-π stacking, suggests potential for self-assembly into ordered supramolecular structures. researchgate.netresearchgate.netbeilstein-journals.org

Areas for Exploration:

Organogel Formation: The molecule's ability to form gels in organic solvents could be investigated. The properties of these gels could be sensitive to external stimuli such as temperature, pH, or the presence of specific analytes, leading to applications in sensing or controlled release.

Liquid Crystal Formation: Depending on the molecular geometry and intermolecular interactions, thermotropic or lyotropic liquid crystalline phases might be formed.

Surface Monolayers: The compound could form self-assembled monolayers on various substrates, potentially modifying their surface properties.

Nanoparticle Formulation: The amphiphilic character could be exploited to form micelles or nanoparticles for drug delivery applications, encapsulating other therapeutic agents within their hydrophobic core. acs.org

The interplay of hydrogen bonding from the amide groups, hydrophobic interactions from the alkyl chains, and potential halogen bonding from the iodine atoms could lead to novel materials with unique properties. matec-conferences.orgrsc.org

Collaborative Research Endeavors in Benzamide Chemistry and Chemical Biology

Advancing the understanding and application of this compound and its analogues will be significantly enhanced through collaborative research efforts. forbes.comcrick.ac.uk The complexity of modern drug discovery and materials science necessitates interdisciplinary approaches.

Potential Collaborative Frameworks:

Academia-Industry Partnerships: Collaborations between academic labs with expertise in synthetic chemistry and industry partners with capabilities in HTS and drug development can accelerate the translation of basic research into tangible applications. 3ds.com

Consortia for Chemical Biology: Joining or forming consortia focused on the development of novel chemical probes can provide access to shared resources, expertise, and biological screening platforms. broadinstitute.org

Open Science Platforms: Utilizing collaborative software and data-sharing platforms can facilitate communication and data exchange between researchers at different institutions, fostering a more integrated research environment. nih.gov

Such collaborations will be pivotal in fully exploring the therapeutic and materialistic potential of this versatile benzamide scaffold. acs.orgnih.govfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.